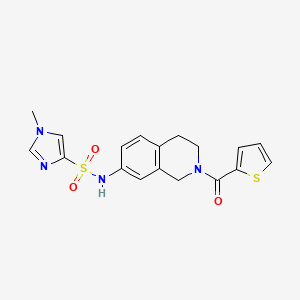
1-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-imidazole-4-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-imidazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H18N4O3S2 and its molecular weight is 402.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 1-methyl-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-1H-imidazole-4-sulfonamide is a novel derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
- Molecular Formula : C18H17N5O2S
- Molecular Weight : 367.43 g/mol
- IUPAC Name : this compound
The compound's structure features a sulfonamide group attached to an imidazole ring, which is known for its diverse biological activities including antimicrobial and anticancer properties.
Anticancer Activity
Recent studies have demonstrated that imidazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to our target compound have shown promising results against the MCF-7 breast cancer cell line with IC50 values ranging from 6.58 µM to 9.75 µM . The mechanism of action appears to involve the inhibition of aromatase activity, which is crucial for estrogen synthesis in hormone-sensitive cancers.
| Compound | IC50 (µM) | Reference |
|---|---|---|
| Imidazole Derivative A | 6.58 | |
| Imidazole Derivative B | 9.75 | |
| Doxorubicin (control) | 10.53 |
Antimicrobial Activity
The sulfonamide moiety in the compound is associated with antimicrobial properties. Compounds containing similar functional groups have been reported to exhibit antibacterial and antifungal activities. For example, derivatives of sulfonamides have shown effectiveness against a range of bacterial strains, indicating a potential for developing new antimicrobial agents from this scaffold .
- Aromatase Inhibition : The compound has been shown to inhibit the aromatase enzyme, which is critical in the biosynthesis of estrogens from androgens. This inhibition can lead to reduced estrogen levels in hormone-dependent cancers .
- Cell Cycle Arrest and Apoptosis : Studies indicate that similar compounds induce cell cycle arrest and promote apoptosis in cancer cells through various pathways including caspase activation and modulation of Bcl-2 family proteins .
Case Studies
Several case studies have explored the biological activity of compounds related to our target:
- Study on MCF-7 Cells : A recent study evaluated the effects of imidazole derivatives on MCF-7 cells and found that they induced significant cytotoxicity compared to control drugs like doxorubicin. The study reported an IC50 value of 7.9 µM for one derivative, demonstrating its potential as a therapeutic agent .
- Aromatase Inhibition Assay : In vitro assays showed that certain derivatives exhibited aromatase inhibition with IC50 values ranging from 0.82 µM to 0.86 µM, indicating their potential utility in treating estrogen-dependent cancers .
Propriétés
IUPAC Name |
1-methyl-N-[2-(thiophene-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]imidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-21-11-17(19-12-21)27(24,25)20-15-5-4-13-6-7-22(10-14(13)9-15)18(23)16-3-2-8-26-16/h2-5,8-9,11-12,20H,6-7,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWHYDNUYFWBKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CS4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














